4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline
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Overview
Description
4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline is an organic compound that features a bromine atom, a thiophene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated thiazole.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Formation of the Aniline Derivative: The final step involves the reaction of the brominated thiazole-thiophene intermediate with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the bromine atom or the nitrogen-containing functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Reduced forms of the bromine atom or nitrogen-containing groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(thiophen-2-ylmethyl)aniline
- 4-bromo-N-(2-thiazolylmethyl)aniline
- 4-bromo-N-(2-furylmethyl)aniline
Uniqueness
4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and materials science.
Properties
IUPAC Name |
4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c15-11-1-3-12(4-2-11)16-7-13-9-19-14(17-13)10-5-6-18-8-10/h1-6,8-9,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAWARCUKGVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSC(=N2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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